molecular formula C14H11NO B3280838 2-Phenyl-1H-indol-4-OL CAS No. 72338-95-5

2-Phenyl-1H-indol-4-OL

Cat. No. B3280838
M. Wt: 209.24 g/mol
InChI Key: QWGDBFAEHKZSGA-UHFFFAOYSA-N
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Patent
US04264599

Procedure details

The 2-phenyl-4-hydroxy-indole was synthesised from 4-oxo-2-phenyl-4,5,6,7-tetrahydroindole by aromatisation with palladium-on-charcoal in diphenyl ether and has a melting point of 120°-123° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:10][CH2:9][CH2:8][C:7]2[NH:6][C:5]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[CH:4][C:3]1=2>C1(OC2C=CC=CC=2)C=CC=CC=1.[Pd]>[C:11]1([C:5]2[NH:6][C:7]3[C:3]([CH:4]=2)=[C:2]([OH:1])[CH:10]=[CH:9][CH:8]=3)[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=2C=C(NC2CCC1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NC2=CC=CC(=C2C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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